![molecular formula C10H9N3OS B13881564 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a cyclopropylamino group at the 4-position and a carbaldehyde group at the 7-position further defines its chemical identity. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent selection and temperature control, are likely to be applied to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carboxylic acid: Lacks the cyclopropylamino group.
4-Morpholinothieno[2,3-d]pyrimidine: Contains a morpholine group instead of a cyclopropylamino group.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Contains an aryl group at the 2-position and a morpholine group at the 4-position.
Uniqueness
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to the presence of both the cyclopropylamino and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The cyclopropylamino group can enhance the compound’s ability to interact with specific molecular targets, while the carbaldehyde group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C10H9N3OS |
|---|---|
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-3-6-4-15-9-8(6)11-5-12-10(9)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12,13) |
Clé InChI |
PEQRFBYGXDJCOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC=NC3=C2SC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


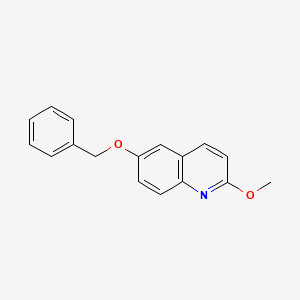

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
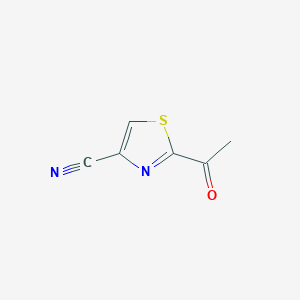
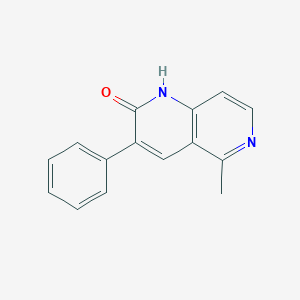


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
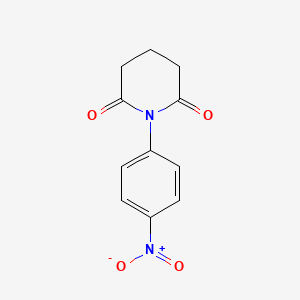
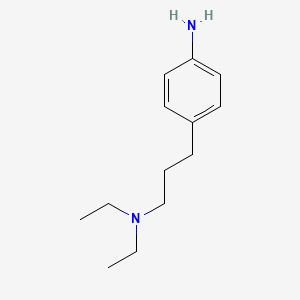


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
